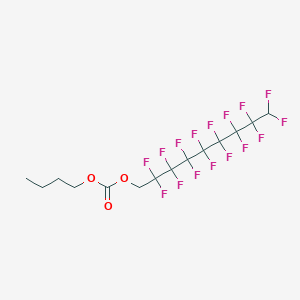
Bis(4,4,5,5,5-pentafluoropentyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4,4,5,5,5-pentafluoropentyl) carbonate: is an organofluorine compound with the molecular formula C11H12F10O3. It is characterized by the presence of two 4,4,5,5,5-pentafluoropentyl groups attached to a carbonate moiety. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4,4,5,5,5-pentafluoropentyl) carbonate typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2C5H4F5OH+COCl2→C5H4F5OCOOC5H4F5+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of phosgene gas is carefully controlled to prevent exposure and ensure safety. Alternative methods may involve the use of safer phosgene equivalents, such as triphosgene, to minimize risks.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4,4,5,5,5-pentafluoropentyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form 4,4,5,5,5-pentafluoropentanol and carbon dioxide.
Transesterification: Reaction with alcohols to form different carbonate esters.
Nucleophilic Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Catalyzed by acids or bases, often under reflux conditions.
Nucleophilic Substitution: Requires strong nucleophiles, such as alkoxides or amines, under anhydrous conditions.
Major Products:
Hydrolysis: 4,4,5,5,5-pentafluoropentanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Substituted products with new functional groups replacing the carbonate moiety.
Applications De Recherche Scientifique
Bis(4,4,5,5,5-pentafluoropentyl) carbonate has several applications in scientific research, including:
Material Science: Used in the synthesis of fluorinated polymers and coatings with unique properties such as hydrophobicity and chemical resistance.
Pharmaceuticals: Serves as a building block for the synthesis of fluorinated drugs and active pharmaceutical ingredients.
Analytical Chemistry: Utilized as a derivatizing agent for the analysis of alcohols and phenols by gas chromatography and mass spectrometry.
Environmental Science: Studied for its potential use in the development of environmentally friendly refrigerants and solvents.
Mécanisme D'action
The mechanism of action of Bis(4,4,5,5,5-pentafluoropentyl) carbonate depends on its application. In material science, its fluorinated nature imparts hydrophobic and oleophobic properties to surfaces. In pharmaceuticals, the presence of fluorine atoms can enhance the metabolic stability and bioavailability of drugs. The carbonate group can undergo hydrolysis or transesterification, releasing the active fluorinated alcohol.
Comparaison Avec Des Composés Similaires
- Bis(2,2,2-trifluoroethyl) carbonate
- Bis(3,3,3-trifluoropropyl) carbonate
- Bis(2,2,3,3,3-pentafluoropropyl) carbonate
Comparison: Bis(4,4,5,5,5-pentafluoropentyl) carbonate is unique due to the presence of five fluorine atoms on each pentyl group, which significantly enhances its chemical stability and hydrophobicity compared to compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H12F10O3 |
|---|---|
Poids moléculaire |
382.19 g/mol |
Nom IUPAC |
bis(4,4,5,5,5-pentafluoropentyl) carbonate |
InChI |
InChI=1S/C11H12F10O3/c12-8(13,10(16,17)18)3-1-5-23-7(22)24-6-2-4-9(14,15)11(19,20)21/h1-6H2 |
Clé InChI |
OYLORFVOOKJPKB-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(F)(F)F)(F)F)COC(=O)OCCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


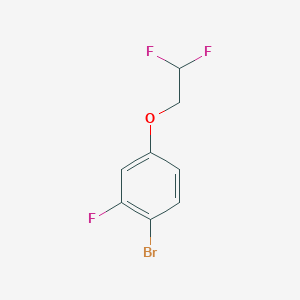

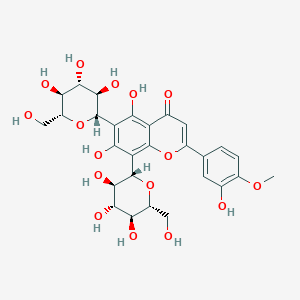

![tert-Butyl[(2-chloro-3-fluorophenyl)methyl]amine](/img/structure/B12087435.png)

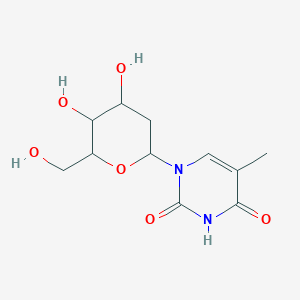
![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)
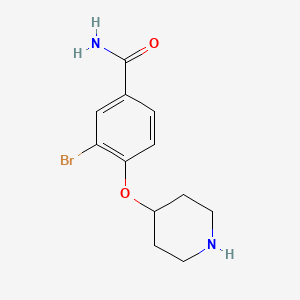
![N-[(4,4-difluorocyclohexyl)methyl]cyclopropanamine](/img/structure/B12087461.png)

